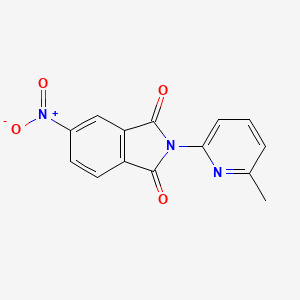
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3β has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione specifically targets 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ, which is involved in the regulation of various signaling pathways. Inhibition of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione have been extensively studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its high specificity for 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ, which allows for the selective targeting of this enzyme. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ inhibitors for therapeutic use. Another area of interest is the investigation of the role of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dioneβ in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione in vivo, which will be critical for its eventual clinical use.
Méthodes De Synthèse
The synthesis of 2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 2-bromo-6-methylpyridine with 5-nitroisatoic anhydride in the presence of a base and a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction to yield the final product.
Applications De Recherche Scientifique
2-(6-methyl-2-pyridinyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and bipolar disorder.
Propriétés
IUPAC Name |
2-(6-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWGPXWNZTMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5060449.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)


![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)

![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)
![8-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060505.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5060517.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)